molecular formula C10H9F3O3 B2643837 Ethyl 4-(trifluoromethoxy)benzoate CAS No. 587-18-8

Ethyl 4-(trifluoromethoxy)benzoate

Cat. No.: B2643837
CAS No.: 587-18-8
M. Wt: 234.174
InChI Key: HSCMRGOOJDROHT-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethoxy)benzoate is an ester derivative of benzoic acid featuring a trifluoromethoxy (–OCF₃) substituent at the para position of the aromatic ring and an ethyl ester group (–COOEt). This compound is of interest in organic synthesis and materials science due to the electron-withdrawing nature of the trifluoromethoxy group, which influences reactivity, stability, and physical properties.

The trifluoromethoxy group enhances thermal and oxidative stability compared to non-fluorinated analogs, making such compounds valuable in pharmaceuticals, agrochemicals, and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(trifluoromethoxy)benzoate typically involves the esterification of 4-(trifluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products:

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of 4-(trifluoromethoxy)benzyl alcohol.

    Oxidation: Formation of 4-(trifluoromethoxy)benzoic acid.

Scientific Research Applications

Organic Synthesis

Building Block in Synthesis
Ethyl 4-(trifluoromethoxy)benzoate serves as a versatile building block in organic synthesis. Its trifluoromethoxy group enhances the reactivity of the compound, making it suitable for various reactions, including nucleophilic substitutions and coupling reactions. The presence of the trifluoromethoxy group can significantly affect the electronic properties of the molecule, facilitating selective reactions.

Comparison with Related Compounds
The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-methoxy-4-(trifluoromethoxy)benzoateDifferent substitution pattern on the aromatic ringVariation in reactivity due to positional differences
Ethyl 2-methoxy-4-(trifluoromethoxy)benzoateAnother isomer with distinct substitution positionsMay exhibit different biological activities
Ethyl 4-methoxy-2-(trifluoromethyl)benzoateSimilar structure but lacks the methoxy groupPotentially different chemical behavior and applications

These comparisons illustrate how variations in substituent positions influence reactivity and application possibilities.

Medicinal Chemistry

Drug Development Potential
The incorporation of fluorine into drug molecules has been shown to enhance metabolic stability and bioactivity. This compound is being investigated for its potential as a lead compound in drug discovery. The trifluoromethoxy group can improve binding affinity to biological targets, making it a candidate for further exploration in therapeutic applications.

Case studies have demonstrated that fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. For instance, research indicates that fluorination can prevent metabolic degradation, thus prolonging the therapeutic effect of drugs .

Agrochemicals

Enhancing Agricultural Chemicals
Fluorinated compounds are increasingly used in agrochemicals due to their ability to modify physicochemical properties like lipophilicity and solubility. This compound can be utilized in the synthesis of agrochemical agents that require enhanced stability and efficacy.

Research shows that fluorination can lead to more selective herbicides and pesticides, improving crop protection while minimizing environmental impact . The unique properties of this compound may allow for the development of novel agrochemicals with better performance profiles.

Mechanism of Action

The mechanism of action of Ethyl 4-(trifluoromethoxy)benzoate is primarily influenced by the trifluoromethoxy group, which enhances the compound’s lipophilicity and electron-withdrawing properties. These characteristics can affect the compound’s interaction with biological targets, such as enzymes and receptors, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, synthesis yields, and notable properties:

Compound Name Substituents Synthesis Yield Key Properties/Applications Reference
Phenyl 4-(trifluoromethoxy)benzoate (3e) Phenyl ester, –OCF₃ at para 76% IR: 1732 cm⁻¹ (ester C=O); HRMS: 277.0528
4-(Trifluoromethoxy)phenyl benzoate (4d) Benzoyloxy, –OCF₃ at para 63% IR: 1732 cm⁻¹ (ester C=O); HRMS: 267.0626
Ethyl 4-(dimethylamino)benzoate –N(CH₃)₂ at para N/A Higher reactivity in resin cements; improves degree of conversion vs. methacrylate analogs
Methyl 4-amino-3-(trifluoromethoxy)benzoate –NH₂, –OCF₃ at meta, methyl ester N/A Similarity score: 0.97 to Ethyl 4-(trifluoromethoxy)benzoate
Ethyl 4-(butylamino)benzoate –NH(C₄H₉) at para N/A Melting point: 68–70 °C; used in chemical synthesis
Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate –OCHF₂CF₂ at para N/A Fluorinated ether group; suppliers listed for industrial applications

Key Observations:

  • Electron-Withdrawing Groups: The trifluoromethoxy group (–OCF₃) in this compound and its analogs (e.g., 3e, 4d) reduces electron density on the aromatic ring, enhancing resistance to electrophilic substitution. This is reflected in IR spectra, where ester carbonyl stretches (1732 cm⁻¹) remain consistent across analogs .
  • Reactivity Differences: Ethyl 4-(dimethylamino)benzoate, with an electron-donating –N(CH₃)₂ group, exhibits higher reactivity in resin polymerization compared to 2-(dimethylamino) ethyl methacrylate, underscoring the impact of substituent electronic effects .
  • Physical Properties: The presence of alkylamino groups (e.g., –NH(C₄H₉) in Ethyl 4-(butylamino)benzoate) lowers melting points compared to trifluoromethoxy analogs, likely due to reduced crystallinity .

Biological Activity

Ethyl 4-(trifluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.

This compound features a trifluoromethoxy group that enhances its lipophilicity and metabolic stability. These properties contribute to its interaction with various biological targets, making it a valuable scaffold in drug design and development.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism of action is believed to involve interference with cellular processes in microorganisms, although specific pathways remain to be fully elucidated .

Table 1: Antimicrobial Activity of this compound

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal< 0.2 µM
Escherichia coliBacteriostatic< 0.5 µM
Candida albicansFungicidal< 0.3 µM

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

The biological activity of this compound is primarily influenced by the trifluoromethoxy group, which enhances the compound's interaction with biological macromolecules. This interaction may lead to alterations in enzyme activity and receptor binding, contributing to its pharmacological effects.

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis. Results indicated that it displayed a significant reduction in bacterial load at concentrations below 0.2 µM, suggesting potential as a therapeutic agent against resistant strains .
  • Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR study highlighted that modifications to the trifluoromethoxy group could enhance or diminish biological activity, providing insights for future drug design efforts aimed at optimizing efficacy while minimizing side effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Ethyl 4-(trifluoromethoxy)benzoate, and how do reaction conditions influence yield?

  • Answer: Synthesis typically involves esterification of 4-(trifluoromethoxy)benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) or coupling agents like DCC. Key parameters include:

  • Temperature control (60–80°C) to avoid thermal degradation of the trifluoromethoxy group.
  • Solvent selection (anhydrous toluene or DMF) to minimize hydrolysis.
  • Stoichiometric ratios (1:1.2 molar ratio of acid to alcohol) to drive esterification completion.
    Yields >80% are achievable under optimized conditions, as demonstrated in analogous benzoate syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Answer:

  • ¹H/¹³C NMR : Identifies ester groups (δ 4.3–4.5 ppm for CH₂CH₃) and trifluoromethoxy substitution (δ 120–125 ppm for ¹⁹F coupling in ¹³C spectra).
  • IR Spectroscopy : Confirms ester C=O stretching (~1710 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
  • X-ray Crystallography : Resolves the dihedral angle between the benzoate ring and trifluoromethoxy group, critical for understanding steric effects .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis or decarboxylation) be minimized during synthesis?

  • Answer: Strategies include:

  • Protecting groups : Temporarily shield reactive sites (e.g., silylation of hydroxyl intermediates).
  • Low-temperature workup : Reduces hydrolysis rates during purification.
  • Kinetic monitoring : LC-MS or in situ FTIR tracks intermediate stability, enabling real-time adjustments. For example, trifluoromethoxy-substituted analogs show 20% higher hydrolysis resistance compared to nitro-substituted derivatives under identical conditions .

Q. What experimental and computational approaches resolve discrepancies in reported biological activity data?

  • Answer: Contradictions arise from assay variability (e.g., cell line differences) or substituent electronic effects. Solutions include:

  • Standardized bioassays : Fixed inoculum sizes (e.g., 1×10⁶ CFU/mL for antimicrobial tests).
  • QSAR modeling : Correlates substituent Hammett constants (σ) with activity trends. For example, -OCF₃ (σₘ = 0.43) enhances antibacterial potency compared to -OCH₃ (σₘ = 0.12) .
  • Molecular docking : Validates target binding consistency (e.g., interactions with bacterial dihydrofolate reductase) .

Q. How does the trifluoromethoxy group influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

  • Answer: The strong electron-withdrawing (-I) effect of -OCF₃ activates the para position for NAS. Comparative studies on ethyl 4-chlorobenzoate show a 50% slower reaction rate than trifluoromethoxy analogs due to weaker -I effects. Kinetic studies using ¹⁹F NMR confirm this trend, with rate constants (k) increasing linearly with substituent electronegativity .

Q. Methodological Recommendations

  • Synthetic Optimization : Use design-of-experiment (DoE) frameworks to map temperature/solvent interactions .
  • Data Validation : Cross-validate biological results with orthogonal assays (e.g., isothermal titration calorimetry for binding studies) .
  • Structural Analysis : Pair crystallography with DFT calculations to predict reactive conformers .

Properties

IUPAC Name

ethyl 4-(trifluoromethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-2-15-9(14)7-3-5-8(6-4-7)16-10(11,12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCMRGOOJDROHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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